(5-Bromo-2-fluorophenyl)(phenyl)methanone
Overview
Description
“(5-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO . It has an average mass of 279.104 Da and a monoisotopic mass of 277.974243 Da .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound closely related to (5-Bromo-2-fluorophenyl)(phenyl)methanone, involved the reaction of 4-bromophenol and benzoyl chloride. Its crystal structure was determined, revealing a monoclinic space group and specific cell data, contributing to the understanding of its molecular geometry and potential applications in material science (Kuang Xin-mou, 2009).
Antioxidant Properties
- A study on the synthesis of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, similar to this compound, revealed their potential antioxidant properties. The synthesized compounds demonstrated significant radical scavenging and antioxidant power, indicating their potential use in pharmacological and biochemical applications (Çetinkaya et al., 2012).
Photophysical Studies
- A study on halogenated squaraine dyes, which are structurally related to this compound, demonstrated their potential as photochemotherapeutic agents. The synthesis and study of their photophysical properties, including quantum efficiencies of singlet oxygen generation, highlighted their application in photodynamic therapy and imaging (Ramaiah et al., 1997).
Antitumor and Antimicrobial Activities
- Research on derivatives of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound similar to this compound, has shown significant antitumor and antimicrobial activities. These studies indicate the potential of such compounds in the development of new therapeutic agents for cancer and infectious diseases (Magalhães et al., 2011; Sharma et al., 2009) (Sharma et al., 2009).
Mechanoluminescence and TADF
- A study on compounds derived from (9H-carbazol-9-yl)(phenyl)methanone showcased characteristics of mechanoluminescence and thermally activated delayed fluorescence (TADF), offering insights into the design and synthesis of new materials with such properties. This can be valuable for the development of advanced materials in lighting and display technologies (Liu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been found to possess various biological activities, indicating that they may affect a broad range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its stability and efficacy in different environments.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLHWDVTGPLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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